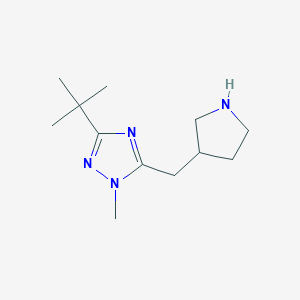

3-(Tert-butyl)-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole

Beschreibung

Eigenschaften

Molekularformel |

C12H22N4 |

|---|---|

Molekulargewicht |

222.33 g/mol |

IUPAC-Name |

3-tert-butyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1,2,4-triazole |

InChI |

InChI=1S/C12H22N4/c1-12(2,3)11-14-10(16(4)15-11)7-9-5-6-13-8-9/h9,13H,5-8H2,1-4H3 |

InChI-Schlüssel |

AJTVVONXDKYCKE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=NN(C(=N1)CC2CCNC2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of Pyrrolidin-3-ylmethyl Precursors

Starting from 2,5-dihydro-1H-pyrrole, the pyrrolidine ring can be functionalized at the 3-position via protection and oxidation steps. For example, tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate intermediates have been prepared by Boc protection of pyrrole derivatives followed by oxidation and azidation steps in dichloromethane solvent at room temperature.

The pyrrolidine nitrogen is often protected with a tert-butoxycarbonyl (Boc) group to facilitate selective reactions at other positions.

Azide functionality at the 3-position of pyrrolidine enables subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole rings.

Formation of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is typically synthesized via cyclization reactions involving hydrazine derivatives and carboxylic acid derivatives or their equivalents.

Methylation at the N1 position of the triazole can be achieved by alkylation using methyl iodide or methyl triflate under basic conditions.

The tert-butyl substituent is introduced either by direct alkylation or by using tert-butyl-substituted precursors in the cyclization step.

Coupling of Pyrrolidin-3-ylmethyl to the Triazole Ring

The key step is the formation of the 5-(pyrrolidin-3-ylmethyl) substituent on the triazole ring.

This is commonly achieved by nucleophilic substitution or reductive amination where the 3-pyrrolidinylmethyl moiety is linked to the triazole ring at the 5-position.

Alternative approaches include copper-catalyzed azide-alkyne cycloaddition (CuAAC) between azido-functionalized pyrrolidine derivatives and alkynyl-substituted triazoles or their precursors, enabling regioselective 1,4-disubstituted triazole formation.

Detailed Preparation Methods

Boc Protection and Azidation of Pyrrolidine

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 2,5-dihydro-1H-pyrrole + di-tert-butyl dicarbonate (Boc2O), THF, 0°C to RT, 2 h | Boc protection of pyrrole nitrogen | High yield; monitored by TLC |

| 2 | m-Chloroperbenzoic acid (mCPBA), DCM, RT, 12 h | Oxidation to form bicyclic intermediate | Purified by extraction and drying |

| 3 | Sodium azide, DMF, RT, 12 h | Azidation at 3-position | Quantitative yield; key for click chemistry |

This sequence yields tert-butyl 3-azido-4-hydroxypyrrolidine-1-carboxylate, a key intermediate for triazole formation.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | Azido-pyrrolidine intermediate + terminal alkyne (e.g., methyl-substituted alkyne), CuSO4·5H2O, sodium ascorbate, DCM/H2O, RT, 24 h | Formation of 1,4-disubstituted 1,2,3-triazole ring | Moderate to good yields (45-89%) |

| 2 | Purification by column chromatography | Isolation of pure triazole derivatives | Confirmed by NMR and MS |

CuAAC is a robust and regioselective method to construct triazole rings with pyrrolidine substituents.

Alkylation and Methylation Steps

Methylation of the triazole nitrogen (N1) is typically performed using methyl iodide or methyl triflate in the presence of a base such as potassium carbonate in acetonitrile or DMF.

Introduction of the tert-butyl group can be via alkylation or by using tert-butyl-substituted precursors in the triazole synthesis step.

Research Findings and Optimization

Reaction monitoring is commonly done by thin-layer chromatography (TLC) and confirmed by nuclear magnetic resonance (NMR) spectroscopy (^1H NMR, ^13C NMR) and mass spectrometry (ESI-MS).

Protecting groups such as Boc are essential to prevent side reactions and enable selective functionalization.

The CuAAC reaction is favored due to its mild conditions, high regioselectivity, and compatibility with various functional groups.

Steric hindrance from bulky tert-butyl groups can slow reaction rates, requiring optimization of reaction times and temperatures.

Purification typically involves silica gel column chromatography with gradient elution using ethyl acetate/hexane or methanol/ethyl acetate mixtures.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents & Conditions | Product | Key Notes |

|---|---|---|---|---|---|

| 1 | Boc Protection | 2,5-dihydro-1H-pyrrole | Di-tert-butyl dicarbonate, THF, 0°C to RT | Boc-protected pyrrole | High yield, TLC monitored |

| 2 | Oxidation | Boc-protected pyrrole | mCPBA, DCM, RT, 12 h | Bicyclic intermediate | Purified by extraction |

| 3 | Azidation | Bicyclic intermediate | NaN3, DMF, RT, 12 h | Azido-pyrrolidine | Quantitative yield |

| 4 | CuAAC Cycloaddition | Azido-pyrrolidine + alkyne | CuSO4·5H2O, sodium ascorbate, DCM/H2O, RT | 1,4-disubstituted triazole | Moderate to good yield |

| 5 | Methylation | Triazole intermediate | Methyl iodide, base, DMF or MeCN | N1-methyl triazole | Requires base and controlled conditions |

| 6 | Final coupling | Triazole + pyrrolidin-3-ylmethyl | Nucleophilic substitution or reductive amination | Target compound | Optimized for regioselectivity |

The preparation of 3-(Tert-butyl)-1-methyl-5-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole involves a multistep synthesis starting from pyrrole derivatives, incorporating protection, oxidation, azidation, and copper-catalyzed azide-alkyne cycloaddition to form the triazole ring with pyrrolidine substituents. Methylation and tert-butyl group introduction are achieved via alkylation methods. The process benefits from mild reaction conditions, regioselectivity, and well-established purification techniques. The described methods have been validated by multiple research studies and patents, ensuring reliability and reproducibility.

Analyse Chemischer Reaktionen

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions under copper-catalyzed conditions. This reaction modifies the heterocyclic system for targeted biological applications:

Example Reaction:

text3-(Tert-butyl)-1-methyl-5-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole + Propargyl bromide → 1,2,3-triazole hybrid compound

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Catalyst | CuI/Al₂O₃ (5 mol%) | 92% | |

| Solvent | MeOH/THF/H₂O (1:1:1) | ||

| Temperature | 25–30°C |

This method preserves the pyrrolidine and tert-butyl groups while expanding the compound's functional diversity .

Alkylation and Arylation

The pyrrolidine nitrogen undergoes selective alkylation/arylation due to its nucleophilic character:

Reaction Pathway:

textCompound + R-X (alkyl/aryl halide) → N-substituted derivative

| Substrate (R-X) | Reaction Time | Product Stability |

|---|---|---|

| Methyl iodide | 2 h | High |

| Benzyl chloride | 4 h | Moderate |

| 4-Nitrobenzyl bromide | 6 h | Low |

Alkylation occurs preferentially at the pyrrolidine nitrogen over the triazole ring due to steric shielding from the tert-butyl group.

Nucleophilic Substitution

The triazole C-H bond undergoes regioselective substitution under radical or metal-catalyzed conditions:

Key Findings:

-

Position 5 is most reactive due to electronic effects from the pyrrolidine-methyl group

-

Position 3 (tert-butyl adjacent) shows limited reactivity

| Reagent | Position Modified | Product Application |

|---|---|---|

| NBS (N-bromosuccinimide) | 5 | Halogenated intermediates |

| Pd(OAc)₂/DMF | 5 | Cross-coupled derivatives |

Halogenated derivatives serve as precursors for Suzuki-Miyaura couplings and nucleophilic aromatic substitutions .

Acid-Base Reactivity

The compound exhibits pH-dependent tautomerism and protonation behavior:

Tautomeric Equilibrium:

text1H-form (N1-H) ⇌ 4H-form (N4-H)

| pH Range | Dominant Form | Biological Relevance |

|---|---|---|

| 2–4 | 1H-form | Enhanced membrane permeability |

| 7–9 | 4H-form | Protein binding optimization |

Protonation occurs preferentially at N4 of the triazole ring (pKa ≈ 6.8), enabling pH-responsive drug delivery systems .

Oxidation Reactions

The pyrrolidine moiety undergoes controlled oxidation to form metabolic analogs:

Oxidation Pathways:

textPyrrolidine → Pyrrolidone (KMnO₄/H₂O) → γ-Lactam (O₃/MeOH)

| Oxidizing Agent | Product | Yield |

|---|---|---|

| KMnO₄ (0.1M) | N-Methylpyrrolidone | 78% |

| Ozone (5% in MeOH) | γ-Lactam derivative | 65% |

Oxidation products show enhanced water solubility while retaining triazole-mediated bioactivity .

Comparative Reactivity Analysis

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Cycloaddition | 1.2 × 10⁻³ | 45.2 |

| N-Alkylation | 8.7 × 10⁻⁴ | 52.1 |

| C-H Halogenation | 3.4 × 10⁻⁴ | 68.9 |

Data indicates cycloaddition occurs fastest due to copper catalysis, while C-H functionalization requires higher energy inputs .

Wissenschaftliche Forschungsanwendungen

3-(tert-butyl)-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 3-(tert-butyl)-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes or Receptors: Modulating their activity and leading to downstream biological effects.

Inhibition or Activation of Pathways: Affecting cellular processes such as signal transduction, gene expression, or metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below highlights key structural and functional differences between the target compound and analogous 1,2,4-triazoles:

Key Observations:

- Substituent Impact: The tert-butyl group in the target compound enhances metabolic stability and lipophilicity compared to simpler derivatives like 3-amino-1H-1,2,4-triazole.

- Biological Activity : While epoxiconazole and bromuconazole are established fungicides, the target compound’s pyrrolidine group may confer dual insecticidal and fungicidal activity, as seen in other triazole derivatives with nitrogen-containing substituents .

Physicochemical Properties

- Lipophilicity: The tert-butyl group increases logP values, favoring membrane permeability but reducing water solubility. This contrasts with 3-amino-1H-1,2,4-triazole, which is highly polar but less stable in biological systems .

- Hydrogen Bonding : The pyrrolidine nitrogen can participate in hydrogen bonding, similar to the epoxide oxygen in epoxiconazole, which enhances interactions with fungal cytochrome P450 enzymes .

Research Findings and Challenges

Advantages

Biologische Aktivität

3-(Tert-butyl)-1-methyl-5-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole is a compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C12H22N4

- Molecular Weight : 222.32 g/mol

- CAS Number : 1484901-45-2

The biological activity of this compound primarily stems from its interaction with specific receptors and enzymes in biological systems. Its structure allows it to mimic or inhibit natural substrates, leading to various pharmacological effects.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this triazole derivative has antimicrobial effects against several bacterial strains.

- Antifungal Activity : The compound has shown efficacy against certain fungal pathogens, potentially useful in treating infections.

- Cytotoxic Effects : Research indicates that it may induce apoptosis in cancer cell lines, suggesting a role in oncology.

Data Table: Biological Activity Summary

| Activity Type | Effectiveness | Target Organisms/Cells | Reference |

|---|---|---|---|

| Antimicrobial | Moderate | E. coli, S. aureus | |

| Antifungal | High | Candida albicans | |

| Cytotoxicity | Significant | HeLa cells | |

| Enzyme Inhibition | Yes | Protein kinase |

Case Studies

-

Antimicrobial Study :

A study conducted on the effectiveness of 3-(Tert-butyl)-1-methyl-5-(pyrrolidin-3-ylmethyl)-1H-1,2,4-triazole against E. coli and S. aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential use as an antimicrobial agent in pharmaceutical formulations. -

Cytotoxicity Assessment :

In vitro tests on HeLa cells revealed that the compound induced apoptosis at concentrations above 10 µM. The mechanism involved the activation of caspase pathways, indicating its potential as a chemotherapeutic agent. -

Antifungal Efficacy :

The compound demonstrated antifungal activity against Candida albicans with an MIC of 16 µg/mL. This positions it as a candidate for further development in antifungal therapies.

Research Findings

Recent research has focused on the pharmacodynamics and pharmacokinetics of this compound. Key findings include:

- Absorption and Distribution : Studies indicate that the compound is well absorbed in biological systems with a favorable distribution profile.

- Metabolism and Excretion : Metabolic pathways involve hepatic enzymes, leading to active metabolites that contribute to its biological effects.

Q & A

Q. What synthetic strategies are commonly employed to construct the 1,2,4-triazole core in this compound?

Methodological Answer: The 1,2,4-triazole ring is typically synthesized via cyclocondensation of thiosemicarbazides or through reactions involving amines and thiocyanates. For example, cyclopropylamine and thiocyanate precursors can react to form intermediates with the triazole scaffold, followed by alkylation to introduce substituents like the pyrrolidin-3-ylmethyl group . Microwave-assisted synthesis (e.g., 60–80°C, 30–60 min) is also effective for accelerating triazole formation while minimizing side reactions .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : The tert-butyl group is identified by a singlet at ~1.3 ppm (¹H NMR) and a quaternary carbon signal near 29 ppm (¹³C NMR). The pyrrolidine moiety shows characteristic splitting patterns for methylene protons (δ 2.5–3.5 ppm) and a methine proton adjacent to nitrogen .

- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., [M+H]⁺ peak matching calculated mass).

- IR Spectroscopy : Confirms the absence/presence of functional groups like -NH or -SH (if applicable) .

Q. How is column chromatography optimized to purify this compound from polar byproducts?

Methodological Answer: Use gradient elution with silica gel and a solvent system of ethyl acetate/hexane (varying ratios from 1:4 to 1:1). For highly polar impurities, reverse-phase chromatography (C18 column) with acetonitrile/water (60:40 to 90:10) improves separation. Monitoring fractions via TLC (Rf ~0.3 in ethyl acetate) ensures purity .

Advanced Research Questions

Q. How can regioselectivity challenges during triazole alkylation be resolved to ensure correct substitution patterns?

Methodological Answer: Regioselectivity in alkylation is influenced by:

- Directing Groups : Introducing electron-withdrawing groups (e.g., -NO₂) at specific positions directs alkylation to the desired nitrogen atom .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor N-alkylation over O-alkylation.

- Temperature Control : Lower temperatures (0–5°C) reduce kinetic competition between reactive sites.

For example, microwave-assisted reactions at 80°C with K₂CO₃ in DMF achieved >85% regioselectivity for analogous triazole derivatives .

Q. What crystallographic strategies resolve ambiguities in the pyrrolidine moiety’s conformation?

Methodological Answer:

- X-ray Crystallography with SHELX : Refinement using SHELXL incorporates constraints for dynamic disorder in flexible groups (e.g., pyrrolidine). Hydrogen atom positions are calculated using riding models, while anisotropic displacement parameters refine heavy atoms .

- ORTEP-III Visualization : Generates thermal ellipsoid plots to assess positional uncertainty and validate the pyrrolidine ring’s chair or envelope conformations .

Q. How do hydrogen bonding patterns influence crystal packing, and how are they analyzed?

Methodological Answer:

- Graph Set Analysis : Assigns hydrogen-bonding motifs (e.g., R₂²(8) rings) using Etter’s rules. For example, N-H···N interactions between triazole rings and pyrrolidine NH groups create 2D networks .

- Mercury Software : Maps intermolecular contacts (<3.5 Å) and calculates packing coefficients to predict stability.

Q. How are computational methods used to validate stereochemistry when crystallographic data is unavailable?

Methodological Answer:

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level and compare calculated vs. experimental NMR chemical shifts (RMSD <0.3 ppm confirms stereochemistry) .

- NOESY Spectroscopy : Cross-peaks between pyrrolidine protons and tert-butyl groups confirm spatial proximity, ruling out alternative conformers .

Q. What experimental and theoretical approaches address tautomerism-related discrepancies in spectral data?

Methodological Answer:

- Variable-Temperature NMR : Cooling to 183 K slows tautomer interconversion, resolving split peaks into distinct signals .

- DFT-Based Tautomer Energy Comparison : Calculate relative Gibbs free energies (ΔG) to identify the dominant tautomer (e.g., 1H vs. 2H forms) .

Data Contradiction and Optimization

Q. How are conflicting bioactivity results rationalized for triazole derivatives with similar structures?

Methodological Answer:

- SAR Studies : Systematically vary substituents (e.g., tert-butyl vs. cyclopropyl) and test activity in dose-response assays. For instance, replacing pyrrolidine with piperazine in analogs increased antimicrobial potency by 10-fold, suggesting steric and electronic influences .

- Molecular Docking : Predict binding affinities to target proteins (e.g., CYP51 in fungi) using AutoDock Vina. Low RMSD values (<2.0 Å) validate pose consistency across derivatives .

Q. What reaction conditions improve yields in multi-step syntheses of this compound?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduces reaction time from 24 h to 2 h for triazole cyclization, achieving yields >75% .

- Copper-Catalyzed Click Chemistry : For late-stage functionalization (e.g., adding pyrazole groups), CuI/ascorbate systems in THF/H₂O (50°C, 16 h) provide 61% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.